molecular formula C30H23N5O3 B12761204 N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide CAS No. 94199-56-1

N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide

Cat. No.: B12761204
CAS No.: 94199-56-1
M. Wt: 501.5 g/mol
InChI Key: PLEAUYUHSTZQDT-UHFFFAOYSA-N
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Description

N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple azo linkages and functional groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization of aniline derivatives followed by coupling reactions with naphthol derivatives. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkages and aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing biological pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

94199-56-1

Molecular Formula

C30H23N5O3

Molecular Weight

501.5 g/mol

IUPAC Name

3-hydroxy-N-(2-methoxyphenyl)-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C30H23N5O3/c1-38-27-14-8-7-13-26(27)31-30(37)25-19-20-9-5-6-12-24(20)28(29(25)36)35-34-23-17-15-22(16-18-23)33-32-21-10-3-2-4-11-21/h2-19,36H,1H3,(H,31,37)

InChI Key

PLEAUYUHSTZQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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